8-Methoxy Loxapine-d3
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Overview
Description
8-Methoxy Loxapine-d3 is a labeled analogue of 8-Methoxy Loxapine, which is a metabolite of Loxapine. Loxapine is a dibenzoxazepine tricyclic antipsychotic agent used primarily in the treatment of schizophrenia and bipolar disorder . The compound this compound is often used in research settings, particularly in studies involving proteomics and metabolic pathways .
Preparation Methods
The preparation of 8-Methoxy Loxapine-d3 involves several synthetic routes and reaction conditions. One common method includes the condensation reaction of specific intermediates in an organic solvent. The process typically involves the following steps :
Condensation Reaction: A compound I and a compound II are reacted in an organic solvent to obtain an intermediate III.
Reduction Condensation Reaction: The intermediate III undergoes a reduction condensation reaction to form intermediate IV.
Final Reaction: Intermediate IV is then reacted with N-methyl piperazine to yield the target compound, this compound.
This method is advantageous for industrial production due to the availability of reagents and raw materials, as well as the high yield and purity of the final product .
Chemical Reactions Analysis
8-Methoxy Loxapine-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Methoxy Loxapine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in various chemical analyses and studies.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in pharmacological studies to understand the effects and mechanisms of antipsychotic drugs.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 8-Methoxy Loxapine-d3 is similar to that of Loxapine. It primarily acts as a dopamine antagonist and a serotonin 5-HT2 blocker. By antagonizing these receptors, it induces cortical inhibition, leading to tranquilization and suppression of aggression . The exact molecular targets and pathways involved include the dopamine D2 receptor and the serotonin 5-HT2 receptor .
Comparison with Similar Compounds
8-Methoxy Loxapine-d3 can be compared with other similar compounds, such as:
8-Methoxy Loxapine: The non-labeled analogue of this compound, used in similar research applications.
Loxapine: The parent compound, widely used as an antipsychotic agent.
Clozapine: Another dibenzoxazepine antipsychotic with similar pharmacological properties
The uniqueness of this compound lies in its labeled nature, which makes it particularly useful in metabolic and proteomic studies .
Properties
IUPAC Name |
8-chloro-3-methoxy-6-[4-(trideuteriomethyl)piperazin-1-yl]benzo[b][1,4]benzoxazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-22-7-9-23(10-8-22)19-15-11-13(20)3-5-17(15)25-18-6-4-14(24-2)12-16(18)21-19/h3-6,11-12H,7-10H2,1-2H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLHLYDQYOEJW-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676009 |
Source
|
Record name | 2-Chloro-8-methoxy-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189647-48-0 |
Source
|
Record name | 2-Chloro-8-methoxy-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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